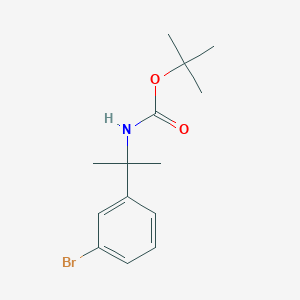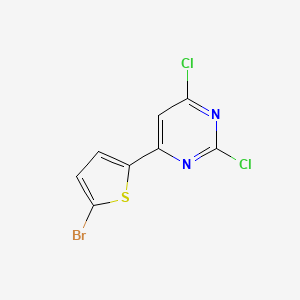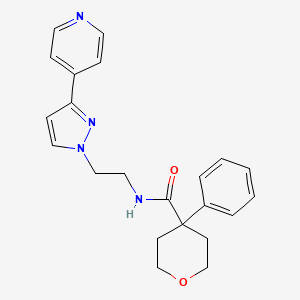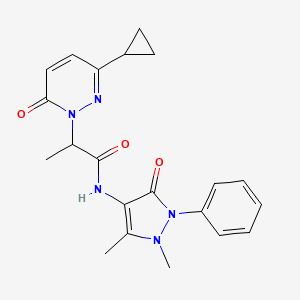![molecular formula C15H18N4O2 B2942431 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea CAS No. 1903071-43-1](/img/structure/B2942431.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea, also known as BIP-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP-3 is a small molecule inhibitor that selectively targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea selectively targets the ATP-binding site of CK2, which is essential for its kinase activity. By inhibiting CK2 activity, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea disrupts various cellular processes that are regulated by CK2, including cell proliferation, differentiation, and apoptosis. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the survival pathway.
Biochemical and Physiological Effects:
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to induce apoptosis, reduce cell proliferation, and inhibit tumor growth. In neurodegenerative disease models, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to reduce the accumulation of amyloid-beta and tau proteins, improve motor function, and protect against neuronal cell death. In infectious disease models, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has several advantages for lab experiments, including its high selectivity for CK2, its well-established synthesis method, and its potential therapeutic applications in various scientific fields. However, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Future Directions
There are several future directions for 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea research, including the development of more potent and selective CK2 inhibitors, the optimization of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea delivery and bioavailability in vivo, and the investigation of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea's potential therapeutic applications in various diseases. Additionally, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea could be used as a tool compound to study the role of CK2 in various cellular processes and signaling pathways. Overall, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has significant potential as a therapeutic agent and a research tool in various scientific fields.
Synthesis Methods
The synthesis of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea involves the reaction of 1-(2-hydroxyethyl)-3-(2-methoxyethyl)urea with 2,3'-bipyridine-4-carbaldehyde in the presence of a base catalyst. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis method of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been optimized to yield high purity and good yield, making it suitable for large-scale production.
Scientific Research Applications
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been identified as a potential therapeutic target due to its overexpression in many types of cancer. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to reduce the accumulation of amyloid-beta and tau proteins in Alzheimer's disease models and improve motor function in Parkinson's disease models, suggesting its potential as a neuroprotective agent.
In infectious diseases, CK2 has been shown to play a role in the replication of various viruses, including HIV, hepatitis C virus, and SARS-CoV-2. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to inhibit the replication of these viruses by targeting CK2, making it a potential antiviral agent.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-8-7-18-15(20)19-10-12-4-6-17-14(9-12)13-3-2-5-16-11-13/h2-6,9,11H,7-8,10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNKGDUVXFTBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2942353.png)

![Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2942358.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2942363.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2942365.png)
![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)

![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)
![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2942371.png)